Azimilide
Overview
Description
Azimilide is a useful research compound. Its molecular formula is C23H28ClN5O3 and its molecular weight is 458.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality Azimilide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Azimilide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Class III Antiarrhythmic Agent : Azimilide is an investigational Class III antiarrhythmic developed for treating both supraventricular and ventricular tachyarrhythmias (Vernooy & Mangrum, 2005).
Treatment for Heart Failure : It has been observed as a vasodilator and positive inotrope in rats, suggesting its potential in heart failure treatment (Nand & Doggrell, 2000).
Use in Patients with Implanted ICDs : Azimilide dihydrochloride may effectively reduce the frequency of ventricular tachyarrhythmias in patients with implanted cardioverter defibrillators (Singer et al., 2004).
Effects on Cardiac Arrhythmias : It has antiarrhythmic and antifibrillatory effects in canine models of ventricular arrhythmia (Yao & Tseng, 1997).
Atrial Fibrillation and Flutter : Azimilide hydrochloride has shown efficacy in prolonging the time to recurrence of atrial fibrillation, atrial flutter, and paroxysmal supraventricular tachycardia (Page et al., 2008).
Symptom Reduction : It reduces symptoms reported at the time of atrial fibrillation recurrence, like fatigue, shortness of breath, chest pain, and dizziness (Connolly et al., 2003).
Blockade of HERG Channels : Azimilide blocks HERG channels, with implications in heart frequency and regulatory status (Busch et al., 1998).
Post-Myocardial Infarction : It is being developed to prevent sudden cardiac death in high-risk patients after myocardial infarction and to prolong the time to recurrence of atrial fibrillation and other arrhythmias (Karam et al., 1998).
Experimental Atrial Fibrillation : Azimilide is effective against experimental atrial fibrillation and affects atrial electrophysiologic properties differently from other blockers (Nattel et al., 1998).
properties
IUPAC Name |
1-[[5-(4-chlorophenyl)furan-2-yl]methylideneamino]-3-[4-(4-methylpiperazin-1-yl)butyl]imidazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN5O3/c1-26-12-14-27(15-13-26)10-2-3-11-28-22(30)17-29(23(28)31)25-16-20-8-9-21(32-20)18-4-6-19(24)7-5-18/h4-9,16H,2-3,10-15,17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MREBEPTUUMTTIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCCN2C(=O)CN(C2=O)N=CC3=CC=C(O3)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10869988 | |
Record name | Azimilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10869988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Imidazolidinedione, 1-(((5-(4-chlorophenyl)-2-furanyl)methylene)amino)-3-(4-(4-methyl-1-piperazinyl)butyl)- | |
CAS RN |
149908-53-2 | |
Record name | Azimilide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149908-53-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Azimilide [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149908532 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Azimilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10869988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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